molecular formula C36H48N6O8S2 B12788003 Penicillin Et(NH)2 Sym dimer CAS No. 142780-80-1

Penicillin Et(NH)2 Sym dimer

Cat. No.: B12788003
CAS No.: 142780-80-1
M. Wt: 756.9 g/mol
InChI Key: CMJNUODSZAGDEG-WBASAELKSA-N
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Description

Penicillin Et(NH)2 Sym dimer is a synthetic derivative of penicillin, a well-known β-lactam antibiotic. This compound is characterized by its unique molecular structure, which includes multiple bonds, aromatic rings, and secondary amides . Penicillin derivatives have been extensively studied for their antibacterial properties and their ability to inhibit bacterial cell wall synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Penicillin Et(NH)2 Sym dimer involves multiple steps, including the formation of β-lactam rings and the introduction of various functional groups. The synthetic route typically starts with the preparation of 6-aminopenicillanic acid (6-APA), which serves as the core structure. Various reagents and catalysts are used to introduce the ethylamine (Et(NH)2) group and form the symmetrical dimer structure .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using Penicillium chrysogenum strains. The fermentation broth is then subjected to chemical modifications to introduce the desired functional groups. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Penicillin Et(NH)2 Sym dimer undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various penicillin derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

Penicillin Et(NH)2 Sym dimer exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This binding disrupts cell wall synthesis, leading to bacterial cell lysis and death . The compound targets specific PBPs, and its effectiveness can vary depending on the bacterial species and the presence of resistance mechanisms .

Comparison with Similar Compounds

Penicillin Et(NH)2 Sym dimer is unique among penicillin derivatives due to its symmetrical dimer structure and the presence of ethylamine groups. Similar compounds include:

These compounds share the β-lactam core structure but differ in their side chains, which influence their stability, spectrum of activity, and resistance to β-lactamases .

Properties

CAS No.

142780-80-1

Molecular Formula

C36H48N6O8S2

Molecular Weight

756.9 g/mol

IUPAC Name

methyl (2R)-2-[(2R,4S)-4-[2-[[(2R,4S)-2-[(1R)-2-methoxy-2-oxo-1-[(2-phenylacetyl)amino]ethyl]-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]amino]ethylcarbamoyl]-5,5-dimethyl-1,3-thiazolidin-2-yl]-2-[(2-phenylacetyl)amino]acetate

InChI

InChI=1S/C36H48N6O8S2/c1-35(2)27(41-31(51-35)25(33(47)49-5)39-23(43)19-21-13-9-7-10-14-21)29(45)37-17-18-38-30(46)28-36(3,4)52-32(42-28)26(34(48)50-6)40-24(44)20-22-15-11-8-12-16-22/h7-16,25-28,31-32,41-42H,17-20H2,1-6H3,(H,37,45)(H,38,46)(H,39,43)(H,40,44)/t25-,26-,27-,28-,31+,32+/m0/s1

InChI Key

CMJNUODSZAGDEG-WBASAELKSA-N

Isomeric SMILES

CC1([C@@H](N[C@H](S1)[C@@H](C(=O)OC)NC(=O)CC2=CC=CC=C2)C(=O)NCCNC(=O)[C@H]3C(S[C@@H](N3)[C@@H](C(=O)OC)NC(=O)CC4=CC=CC=C4)(C)C)C

Canonical SMILES

CC1(C(NC(S1)C(C(=O)OC)NC(=O)CC2=CC=CC=C2)C(=O)NCCNC(=O)C3C(SC(N3)C(C(=O)OC)NC(=O)CC4=CC=CC=C4)(C)C)C

Origin of Product

United States

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